molecular formula C18H17F3N4O B2769863 3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2379995-64-7

3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2769863
CAS RN: 2379995-64-7
M. Wt: 362.356
InChI Key: BGOOESIXIVSVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H17F3N4O. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The trifluoromethyl group is attached to the pyridine ring. Additionally, it has an oxymethyl group and a piperidinyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-(Trifluormethyl)pyridin-2-ol, are as follows: It has a density of 1.4±0.1 g/cm3, a boiling point of 254.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 51.2±3.0 kJ/mol, and it has a flash point of 107.7±25.9 °C .

Scientific Research Applications

Synthesis Methodologies and Structural Analysis

  • A concise synthesis process for highly functionalized α, β-unsaturated γ-butyrolactones was developed through ring contraction of 2H-pyran-2-ones, showcasing the compound's utility in creating structurally complex molecules (Sil et al., 2004).
  • Another study synthesized pyridine derivatives and analyzed their structures using X-ray and spectroscopic methods, further investigating their optical properties through fluorescence spectroscopy (Cetina et al., 2010).
  • Research on a novel and efficient one-pot synthesis of 2-aminopyrimidinones revealed self-assembly and H-bonding in these compounds, suggesting potential applications in molecular engineering (Bararjanian et al., 2010).

Catalysis and Molecular Interactions

  • A study on the regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrated a transition-metal-free, mild, one-step route for creating substituted pyridines, hinting at the compound's role in facilitating chemical transformations (Raminelli et al., 2006).

properties

IUPAC Name

3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c19-18(20,21)14-5-1-8-24-17(14)26-12-13-4-3-9-25(11-13)16-6-2-7-23-15(16)10-22/h1-2,5-8,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOOESIXIVSVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.